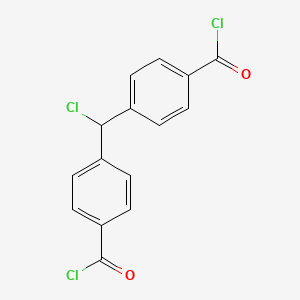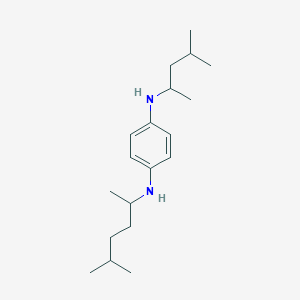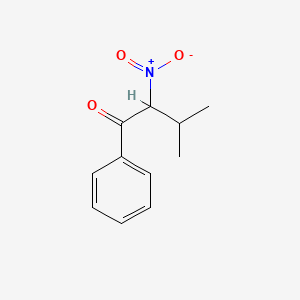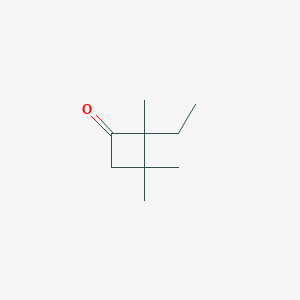
4,4'-(Chloromethylene)dibenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Chloromethylene)dibenzoyl chloride is an organic compound with the molecular formula C15H10Cl2O2 It is a derivative of benzoyl chloride, featuring a chloromethylene group linking two benzoyl chloride moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-(Chloromethylene)dibenzoyl chloride typically involves the chlorination of 4,4’-methylenedibenzoyl chloride. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
C15H10O2+SOCl2→C15H10Cl2O2+SO2+HCl
This method is favored due to its high yield and relatively straightforward procedure.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Chloromethylene)dibenzoyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as dibenzoyl peroxide can enhance the reaction rate and efficiency. The process is designed to minimize side reactions and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Chloromethylene)dibenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 4,4’-methylenedibenzoic acid.
Reduction: It can be reduced to 4,4’-methylenedibenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted benzoyl derivatives.
Hydrolysis: 4,4’-methylenedibenzoic acid.
Reduction: 4,4’-methylenedibenzyl alcohol.
Aplicaciones Científicas De Investigación
4,4’-(Chloromethylene)dibenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(Chloromethylene)dibenzoyl chloride primarily involves its reactivity towards nucleophiles. The chloromethylene group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile building block for constructing more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: A simpler analogue with a single benzoyl chloride moiety.
4,4’-Methylenedibenzoyl Chloride: Lacks the chloromethylene group, making it less reactive.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms on the benzene rings but lacks the methylene linkage.
Uniqueness
4,4’-(Chloromethylene)dibenzoyl chloride is unique due to the presence of the chloromethylene group, which imparts higher reactivity compared to its analogues. This makes it particularly useful in synthetic chemistry for introducing benzoyl groups into target molecules.
Propiedades
Número CAS |
58218-40-9 |
|---|---|
Fórmula molecular |
C15H9Cl3O2 |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
4-[(4-carbonochloridoylphenyl)-chloromethyl]benzoyl chloride |
InChI |
InChI=1S/C15H9Cl3O2/c16-13(9-1-5-11(6-2-9)14(17)19)10-3-7-12(8-4-10)15(18)20/h1-8,13H |
Clave InChI |
OBUBMYOMGPRCRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)Cl)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)


![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)



![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
